molecular formula C14H19N5O2 B4418354 N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE

N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B4418354
M. Wt: 289.33 g/mol
InChI Key: MUHADKMBTUUWFI-UHFFFAOYSA-N
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Description

N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine typically involves the following steps:

    Formation of the Phenylmethyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form the corresponding azide intermediate.

    Cyclization to Tetrazole: The azide intermediate undergoes cyclization with propargylamine under thermal conditions to form the tetrazole ring.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized tetrazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to microbial receptors, disrupting their function.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methoxy-4-ethoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine
  • N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-thiol

Uniqueness

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-8-19-14(16-17-18-19)15-10-11-6-7-12(20-3)13(9-11)21-5-2/h4,6-7,9H,1,5,8,10H2,2-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHADKMBTUUWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=NN=NN2CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 2
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 3
Reactant of Route 3
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 4
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 6
Reactant of Route 6
N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-AMINE

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